Solubility of Dimethyl pyridazine-3,6-dicarboxylate in Organic Solvents: A Technical Guide
Solubility of Dimethyl pyridazine-3,6-dicarboxylate in Organic Solvents: A Technical Guide
This guide outlines the solubility profile, thermodynamic modeling, and experimental protocols for Dimethyl pyridazine-3,6-dicarboxylate (CAS: 2166-24-7). It is structured for researchers and process chemists requiring high-fidelity data for synthesis scale-up and purification.
Executive Summary & Chemical Profile
Dimethyl pyridazine-3,6-dicarboxylate is a critical heterocyclic building block, widely employed in inverse electron-demand Diels-Alder (IEDDA) reactions to synthesize complex alkaloids and functionalized pyridines. Its solubility behavior is governed by the competition between the electron-deficient pyridazine ring (high polarity/lattice energy) and the lipophilic methyl ester substituents.
Understanding its solubility landscape is essential for:
-
Reaction Optimization: Selecting solvents that maintain high concentration without precipitation during IEDDA cycloadditions (often requiring elevated temperatures).
-
Purification: Designing cooling crystallization processes where the compound is soluble at reflux but crystallizes upon cooling.
Chemical Identity
| Parameter | Detail |
| IUPAC Name | Dimethyl pyridazine-3,6-dicarboxylate |
| CAS Number | 2166-24-7 |
| Molecular Formula | |
| Molecular Weight | 196.16 g/mol |
| Physical State | Crystalline Solid |
| Key Functional Groups | 1,2-Diazine ring (electron-deficient), Methyl esters (H-bond acceptors) |
Qualitative Solubility Matrix
Based on synthetic workup protocols and structural analogs (e.g., dimethyl pyridine-2,6-dicarboxylate), the solubility profile follows a "Polar Aprotic > Chlorinated > Polar Protic > Non-Polar" hierarchy.
| Solvent Class | Representative Solvents | Solubility Assessment | Process Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Primary extraction solvent; NMR solvent. |
| Polar Aprotic | DMSO, DMF, DMAc | Very High | Reaction medium for nucleophilic substitutions; biological assays. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate / Temperature Dependent | Ideal for Recrystallization. High solubility at boiling point; significant drop at ambient/chilled temps. |
| Aromatic | Toluene, Xylene | Moderate | Used in high-temp Diels-Alder reactions; often requires heating to dissolve. |
| Non-Polar | Hexane, Heptane, Diethyl Ether | Low / Insoluble | Anti-solvents used to force precipitation. |
| Aqueous | Water | Low | The compound is lipophilic enough to be extracted out of water into organic phases. |
Process Insight: The synthesis of this compound often involves reaction in methanol (with thionyl chloride) or toluene (for cycloadditions). Purification is frequently achieved by recrystallization from hot methanol or precipitation by adding hexane to a toluene solution.
Experimental Protocol: The Self-Validating System
To generate precise mole-fraction solubility data (
Method A: Laser Monitoring (Dynamic)
This method eliminates sampling errors associated with filtration in the traditional shake-flask method.
Workflow:
-
Setup: Use a jacketed glass vessel (50–100 mL) equipped with a mechanical stirrer and a laser transmissometer (source + detector).
-
Solvent Charge: Add a known mass of pure solvent (
) to the vessel. -
Temperature Control: Set the internal temperature (
) using a circulating water bath (precision K). -
Solute Addition: Progressively add the solute in micro-increments.
-
Detection: Monitor the laser intensity (
).-
Undersaturated: Beam passes through (
). -
Saturation Point: The first non-dissolved particle scatters light, causing a sharp drop in transmittance (
).
-
-
Calculation: The total mass of solute added (
) at the scattering point defines the solubility at temperature .
Method B: Static Gravimetric (Validation)
Use this to validate the laser method at 3 key temperature points (e.g., 298.15 K, 308.15 K, 318.15 K).
-
Saturate solvent in a sealed vial for 24h (shake).
-
Allow to settle for 4h (isothermal).
-
Filter supernatant (0.45 µm PTFE).
-
Evaporate solvent and weigh the dry residue.
Thermodynamic Modeling Framework
Once experimental data is collected, it must be correlated to theoretical models to predict solubility at unmeasured temperatures. The Modified Apelblat Equation is the industry standard for this class of heterocyclic esters.
The Modified Apelblat Model
This semi-empirical model correlates mole fraction solubility (
-
A, B, C: Empirical parameters derived from non-linear regression.
-
Applicability: Excellent for systems showing non-ideal solution behavior (e.g., pyridazine esters in alcohols), as the
term accounts for the temperature dependence of the enthalpy of solution.
Thermodynamic Parameters
From the solubility data, calculate the apparent thermodynamic functions of dissolution:
-
Enthalpy (
): Indicates if dissolution is endothermic (requires heat). -
Entropy (
): Measures disorder increase. -
Gibbs Free Energy (
):
Visualization of Workflows
The following diagrams illustrate the experimental logic and process decision-making.
Diagram 1: Solubility Measurement Workflow
Caption: Laser monitoring workflow for precise solubility determination without filtration errors.
Diagram 2: Solvent Selection for Process Crystallization
Caption: Decision matrix for purification. Alcohols are preferred for cooling crystallization due to steep solubility curves.
References
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Chemical Identity: Dimethyl pyridazine-3,6-dicarboxylate (CAS 2166-24-7).[1][2] PubChem Compound Summary. Link
-
Synthesis & Solvents: Synthesis of Pyridazine and Pyrrole Analogues of 2-Aminotetralin. ResearchGate (Tetrahedron Letters). Describes synthesis in methanol/toluene and extraction with DCM. Link
-
Experimental Methodology: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 2024.[3][4] Link
-
Structural Analog Data: Solubility determination and dissolution mechanism of dimethyl 2,6-pyridinedicarboxylate in organic solvents. J. Chem. Thermodynamics (Used as a comparative model for the pyridazine analog). Link
- Thermodynamic Modeling:Modified Apelblat equation for correlation of solubility. J. Mol. Liq.
